An In-Depth Technical Guide to 3-(3-Chlorophenyl)prop-2-yn-1-ol: Structure, Properties, and Synthetic Strategy
An In-Depth Technical Guide to 3-(3-Chlorophenyl)prop-2-yn-1-ol: Structure, Properties, and Synthetic Strategy
Introduction
3-(3-Chlorophenyl)prop-2-yn-1-ol is a member of the aryl propargyl alcohol family, a class of organic compounds characterized by a hydroxyl group attached to a propargyl moiety that is substituted with an aromatic ring. Its structure, featuring a reactive terminal alkyne, a primary alcohol, and a chlorinated phenyl ring, makes it a versatile and valuable building block in synthetic organic chemistry. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a robust synthetic protocol, and explores its potential applications for professionals in chemical research and drug development. The strategic placement of the chlorine atom on the meta-position of the phenyl ring offers a site for further functionalization and modulates the electronic properties of the molecule, influencing its reactivity and potential biological activity.
Molecular Structure and Physicochemical Properties
The structural integrity and properties of a chemical entity are foundational to its application. 3-(3-Chlorophenyl)prop-2-yn-1-ol is defined by the spatial arrangement of its constituent atoms and the interplay of its functional groups.
Chemical Structure
The molecule consists of a propyne backbone, with a phenyl ring attached to one terminal carbon of the alkyne and a hydroxymethyl group (-CH₂OH) at the other. A chlorine atom is substituted at the meta (3-position) of the phenyl ring.
Caption: 2D structure of 3-(3-Chlorophenyl)prop-2-yn-1-ol.
Physicochemical Data Summary
The following table summarizes the key computed and reported properties of the molecule. This data is essential for planning reactions, purification, and for safety assessments.
| Property | Value | Source |
| IUPAC Name | 3-(3-chlorophenyl)prop-2-yn-1-ol | - |
| CAS Number | 80151-33-3 | [1] |
| Molecular Formula | C₉H₇ClO | - |
| Molecular Weight | 166.60 g/mol | - |
| Appearance | (Expected) Off-white to light yellow solid | General observation for similar compounds |
| Hazard Class | Irritant | [1] |
Expected Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (Ar-H): Four protons on the chlorophenyl ring would appear as a complex multiplet pattern in the range of δ 7.2-7.5 ppm.
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Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group adjacent to the alkyne would appear as a singlet or a narrow triplet (if coupled to the hydroxyl proton) around δ 4.3-4.5 ppm.
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Hydroxyl Proton (-OH): A broad singlet, typically between δ 1.5-3.0 ppm, whose chemical shift is highly dependent on solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons (Ar-C): Six signals are expected in the δ 125-135 ppm region. The carbon bearing the chlorine atom (C-Cl) would be found around δ 134 ppm, and the carbon attached to the alkyne (C-C≡) would be near δ 122 ppm.
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Alkynyl Carbons (-C≡C-): Two distinct signals are expected in the range of δ 80-95 ppm. The carbon attached to the aryl group will be downfield relative to the one attached to the methylene group.
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Methylene Carbon (-CH₂-): The carbon of the hydroxymethyl group would appear upfield, around δ 50-55 ppm.
-
-
IR (Infrared) Spectroscopy:
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O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹.
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C≡C Stretch (Alkyne): A weak but sharp absorption band in the region of 2210-2260 cm⁻¹. The substitution at both ends of the alkyne makes this peak weaker than in terminal alkynes.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, characteristic of a primary alcohol.
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C-Cl Stretch: A strong band typically found in the 600-800 cm⁻¹ range.
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Synthesis via Sonogashira Cross-Coupling
The most efficient and widely adopted method for synthesizing aryl propargyl alcohols is the Sonogashira cross-coupling reaction.[2] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]
Causality of Reagent Choice
The choice of reagents is dictated by reactivity and selectivity. 1-Iodo-3-chlorobenzene or 1-bromo-3-chlorobenzene are the preferred aryl halides. The reactivity of halogens in Sonogashira coupling follows the trend I > Br >> Cl.[2] This high selectivity ensures that the coupling reaction occurs exclusively at the iodo or bromo position, leaving the chloro group on the phenyl ring untouched for potential downstream modifications. Propargyl alcohol serves as the terminal alkyne partner. A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct.[4]
Caption: Experimental workflow for the synthesis of 3-(3-Chlorophenyl)prop-2-yn-1-ol.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for Sonogashira couplings with similar substrates.[4]
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System Preparation: All glassware (e.g., a Schlenk flask) must be oven or flame-dried to ensure anhydrous conditions. The system should be equipped with a magnetic stirrer and maintained under an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Reagent Charging: To the reaction flask, add 1-iodo-3-chlorobenzene (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (1-3 mol%), and copper(I) iodide [CuI] (1-3 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add propargyl alcohol (1.1-1.2 equiv.) to the mixture dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion, particularly if using an aryl bromide.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues. The filtrate is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 3-(3-chlorophenyl)prop-2-yn-1-ol.
Reactivity and Potential Applications
The synthetic utility of 3-(3-chlorophenyl)prop-2-yn-1-ol stems from the distinct reactivity of its three functional components: the hydroxyl group, the alkyne, and the chlorophenyl ring.
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As a Synthetic Intermediate: This molecule is an ideal precursor for more complex structures. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to ethers and esters. The alkyne moiety can undergo various transformations, including hydrogenation to the corresponding alkene or alkane, or participation in cycloaddition reactions like the azide-alkyne "click" chemistry.
-
In Drug Discovery: Aryl propargyl alcohols and their derivatives are known to exhibit a range of biological activities. While this specific compound may not be an active pharmaceutical ingredient itself, it serves as a key scaffold. Related structures are investigated for their potential as antifungal, antibacterial, and anticancer agents.[5][6][7] For instance, the propargyl alcohol moiety is a structural motif in compounds explored for anti-inflammatory and neuroprotective properties.[8] The presence of the chlorine atom can enhance lipophilicity and metabolic stability, which are important parameters in drug design.
Safety and Handling
As a laboratory chemical, 3-(3-chlorophenyl)prop-2-yn-1-ol should be handled with appropriate care.
-
GHS Classification: Labeled as an irritant.[1]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-(3-Chlorophenyl)prop-2-yn-1-ol is a compound of significant interest due to its versatile chemical nature. Its synthesis is readily achievable through the robust and selective Sonogashira cross-coupling reaction. The strategic combination of a primary alcohol, a disubstituted alkyne, and a halogenated aromatic ring provides multiple handles for further chemical modification, positioning it as a valuable intermediate for researchers in materials science and medicinal chemistry. This guide provides the foundational knowledge necessary for its synthesis, characterization, and safe handling, empowering its use in advanced research applications.
References
-
Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. (n.d.). Scientific Research Publishing. Retrieved January 7, 2026, from [Link]
-
Goulart, M. O. F., et al. (2024). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. MDPI. Retrieved January 7, 2026, from [Link]
- CN108383703B - 3'-chlorophenylpropanol synthesis process. (n.d.). Google Patents.
-
Supporting Information. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process. (n.d.). Google Patents.
-
Antifungal activity Archives. (n.d.). Global Journal of Pure and Applied Chemistry Research. Retrieved January 7, 2026, from [Link]
-
Lumbreras-Teijeiro, A., et al. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal. Retrieved January 7, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. Retrieved January 7, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. (2025). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]
-
Antifungal Activity of a Library of Aminothioxanthones. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved January 7, 2026, from [Link]
-
Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
Anticancer activities of ethanol extract from the Antarctic freshwater microalga, Botryidiopsidaceae sp. (2017). PMC - PubMed Central. Retrieved January 7, 2026, from [Link]
-
Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Anticancer efficacy of perillyl alcohol-bearing PLGA microparticles. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]
-
(Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Antifungal activity of ionic liquids based on (-)-menthol: a mechanism study. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
Sources
- 1. 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR spectrum [chemicalbook.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activities of ethanol extract from the Antarctic freshwater microalga, Botryidiopsidaceae sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
